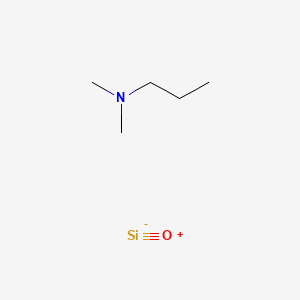
Ytterbium(III) i-propoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(III) i-propoxide, also known as ytterbium(III) isopropoxide, is a chemical compound with the formula C₉H₂₁O₃Yb. It is a coordination complex of ytterbium with isopropoxide ligands. This compound is often used as a catalyst in various chemical reactions due to its unique properties. It appears as an off-white powder and is sensitive to moisture .
Méthodes De Préparation
Ytterbium(III) i-propoxide can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium metal with isopropanol in the presence of a catalytic amount of iodine. The reaction typically proceeds as follows: [ \text{Yb} + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Yb(OCH(CH}_3\text{)_2)_3} + 3 \text{H}_2 ] This reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Ytterbium(III) i-propoxide is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form ytterbium(III) oxide.
Reduction: It can be reduced to form ytterbium(II) compounds.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Polymerization: It acts as a catalyst in ring-opening polymerization reactions
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ytterbium(III) i-propoxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ytterbium(III) i-propoxide exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various substrates, facilitating their transformation into desired products. In polymerization reactions, it activates monomers, allowing them to react and form polymers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Ytterbium(III) i-propoxide can be compared with other similar compounds such as:
Ytterbium(III) chloride: Used as a Lewis acid in organic synthesis.
Ytterbium(III) nitrate: Employed in various catalytic processes.
Ytterbium(III) oxide: Utilized in the production of advanced ceramics and materials.
What sets this compound apart is its high reactivity and versatility as a catalyst in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C9H24O3Yb |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
propan-1-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
Clé InChI |
ANWPCIPARULLMO-UHFFFAOYSA-N |
SMILES canonique |
CCCO.CCCO.CCCO.[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



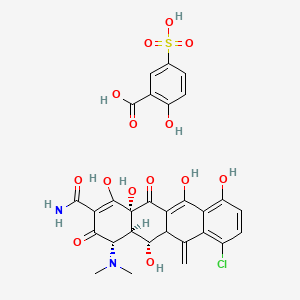

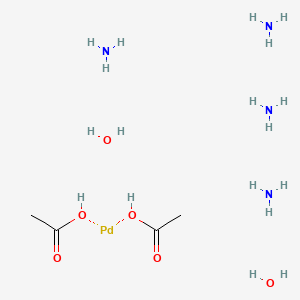


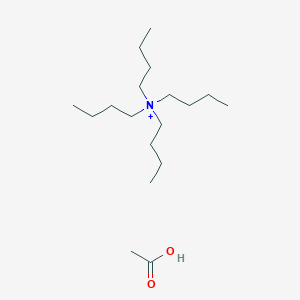


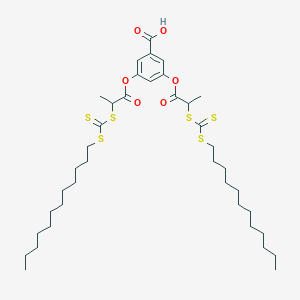
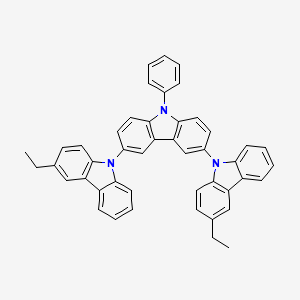

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
